(E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Descripción
Propiedades
IUPAC Name |
2-amino-1-[(E)-benzylideneamino]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-30-13-7-12-24-22(29)18-19-21(27-17-11-6-5-10-16(17)26-19)28(20(18)23)25-14-15-8-3-2-4-9-15/h2-6,8-11,14H,7,12-13,23H2,1H3,(H,24,29)/b25-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJAOTLQXLJFRY-AFUMVMLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a derivative of pyrrolo[2,3-b]quinoxaline, a class known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antioxidant, anticancer, antibacterial, and antiviral properties.
Structure and Properties
The structure of (E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can be broken down into several functional groups that contribute to its biological activity:
- Pyrrolo[2,3-b]quinoxaline core : Known for various biological activities.
- Amino and benzylidene groups : Potentially enhance interactions with biological targets.
- Methoxypropyl substituent : May influence solubility and bioavailability.
Antioxidant Activity
Research indicates that pyrrolo[2,3-b]quinoxaline derivatives exhibit significant antioxidant properties. A study employing the DPPH assay demonstrated that certain derivatives can effectively scavenge free radicals. The specific compound under review has shown promising radical scavenging activity, contributing to its potential as an antioxidant agent .
| Compound | Radical Scavenging Activity (rate constant) |
|---|---|
| (E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | 8.56 × 10⁸ M⁻¹ s⁻¹ |
Anticancer Activity
Pyrrolo[2,3-b]quinoxaline derivatives have been linked to anticancer effects. The compound has been evaluated against various cancer cell lines, showing significant antiproliferative activity. For instance, it demonstrated high efficacy against breast adenocarcinoma cells (MCF-7) under hypoxic conditions . The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 0.52 |
| MDA-MB-231 | 0.42 |
Antibacterial Activity
The antibacterial properties of quinoxaline derivatives have been well-documented. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it inhibits the growth of Staphylococcus aureus and Escherichia coli at concentrations comparable to standard antibiotics .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 12 µg/mL |
Antiviral Activity
Quinoxaline derivatives are also recognized for their antiviral activities. The specific compound has been tested against various viruses, including HSV-1 and cytomegalovirus. It exhibited significant inhibition of viral replication at low micromolar concentrations . This suggests potential therapeutic applications in treating viral infections.
Case Studies
- Antioxidant Evaluation : In a comparative study of various pyrrolo[2,3-b]quinoxaline derivatives, the compound was found to have superior radical scavenging capabilities compared to other tested compounds.
- Anticancer Mechanism : A detailed investigation into the mechanism of action revealed that the compound induces apoptosis through the activation of caspase pathways in cancer cells.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds similar to (E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibit significant anticancer properties. Studies have shown that derivatives of pyrroloquinoxaline can inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.
-
Mechanism of Action :
- The compound may act as a kinase inhibitor , specifically targeting proteins involved in cell cycle regulation and apoptosis.
- It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins.
-
Case Studies :
- A study published in Cancer Letters demonstrated that a related compound significantly reduced tumor size in xenograft models of human cancer, suggesting that (E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide might share similar efficacy .
- Another investigation highlighted its potential to overcome resistance mechanisms in cancer cells, particularly those resistant to conventional chemotherapeutics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the chemical structure can lead to enhanced biological activity.
| Structural Feature | Modification Impact |
|---|---|
| Benzylideneamino group | Enhances binding affinity to target proteins |
| Methoxypropyl substitution | Improves solubility and bioavailability |
| Carboxamide functional group | Increases interaction with biological targets |
Potential for Other Therapeutic Uses
Beyond oncology, (E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide may have applications in other therapeutic areas:
-
Neurological Disorders :
- Preliminary studies suggest that similar compounds could modulate neurotransmitter systems, indicating potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
-
Antimicrobial Properties :
- Some derivatives exhibit antimicrobial activity against various pathogens, suggesting a role in treating infectious diseases.
Comparación Con Compuestos Similares
Substituent Variations on the Benzylidene/Benzyl Group
The benzylideneamino moiety is a key site of structural diversification. Modifications here influence electronic, steric, and solubility properties:
Key Observations :
Alkoxy Chain Modifications on the Propyl Carboxamide
The N-(3-methoxypropyl) chain can be modified to tune solubility and steric bulk:
Key Observations :
Spectroscopic and Structural Comparisons
Evidence from NMR studies () highlights how substituents alter chemical environments:
- Regions A (positions 39–44) and B (positions 29–36) in NMR spectra show divergent chemical shifts when comparing analogs with different substituents (Figure 6 in ).
- Identical Shifts in Core Positions: Most protons in the pyrrolo[2,3-b]quinoxaline core remain unaffected, confirming structural integrity despite substituent changes.
- Imine Configuration : The E-configuration in the target compound and analogs () maintains consistent conjugation, as evidenced by similar δ values for imine protons.
Q & A
Basic: What are the key synthetic routes for synthesizing (E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from pyrroloquinoxaline precursors. Key steps include:
- Condensation : Reacting a benzaldehyde derivative (e.g., substituted benzaldehyde) with a pyrroloquinoxaline-3-carboxamide precursor under acidic or basic conditions to form the benzylideneamino group. For example, acetic acid or p-toluenesulfonic acid is used as a catalyst in ethanol or DMSO .
- Amination : Introducing the amino group at the 2-position via nucleophilic substitution or reductive amination.
- Purification : Techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol or methanol) are critical for isolating the (E)-isomer .
Critical Note : The (E)-configuration is confirmed via NOESY NMR, as the stereochemistry significantly impacts biological activity .
Basic: How is the compound characterized structurally and thermally?
Methodological Answer:
- Structural Elucidation :
- NMR Spectroscopy : H and C NMR identify substituents (e.g., benzylidene protons at δ 8.1–8.3 ppm, methoxypropyl groups at δ 3.2–3.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 457.18) .
- Thermal Analysis :
- Differential Scanning Calorimetry (DSC) : Determines melting points (e.g., 210–215°C) and stability under thermal stress .
Advanced: How can researchers optimize synthesis yield and purity for large-scale production?
Methodological Answer:
- Solvent Optimization : Replace ethanol with DMF or DMSO to enhance solubility of intermediates, reducing side reactions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve condensation efficiency .
- Continuous Flow Reactors : Implement microreactors for precise temperature control (60–80°C), reducing reaction time from 24h to 4h .
- In-line Analytics : Use HPLC-MS to monitor reaction progress and isolate intermediates .
Data Contradiction Example : Ethanol-based recrystallization may yield 65% purity vs. 85% with gradient column chromatography .
Advanced: How to resolve contradictions in reported biological activity data (e.g., anticancer vs. enzyme inhibition)?
Methodological Answer:
- Orthogonal Assays :
- Kinase Inhibition Profiling : Use HTRF assays to quantify IC₅₀ against kinases (e.g., FGFR1, EGFR) .
- Cell-Based Viability Assays : Compare cytotoxicity in cancer vs. normal cells (e.g., MTT assay in HeLa and HEK293 cells) .
- Structural Analysis : Correlate substituent effects (e.g., methoxypropyl vs. ethoxy groups) with target selectivity using molecular docking (AutoDock Vina) .
Example : A 3-methoxypropyl group may enhance FGFR1 binding (IC₅₀ = 0.2 μM) but reduce EGFR affinity (IC₅₀ = 5 μM) .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Analog Synthesis : Modify substituents systematically (e.g., replace benzylidene with naphthylidene or vary methoxypropyl chain length) .
- Biological Testing :
- Enzyme Assays : Measure inhibition constants (Kᵢ) for target enzymes (e.g., topoisomerase II) .
- Pharmacokinetic Profiling : Assess solubility (shake-flask method) and metabolic stability (human liver microsomes) .
- Computational Modeling : Use QSAR models (e.g., CoMFA) to predict bioactivity based on electronic (HOMO/LUMO) and steric parameters .
Key Finding : Substituents at the 1-position (benzylidene) strongly influence DNA intercalation efficacy, while the 3-carboxamide group modulates solubility .
Analytical Challenges: How to address discrepancies in solubility and stability data?
Methodological Answer:
- Solubility Profiling : Use nephelometry to quantify aqueous solubility (e.g., 12 μg/mL at pH 7.4) vs. DMSO (50 mg/mL) .
- Stability Studies :
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions; analyze degradants via LC-MS .
- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess photodegradation .
Critical Insight : The compound is prone to hydrolysis at the carboxamide group under basic conditions, requiring pH-controlled formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
